molecular formula C12H8ClNaO B14734684 4-Chloro-2-phenylphenol sodium salt CAS No. 10605-10-4

4-Chloro-2-phenylphenol sodium salt

Cat. No.: B14734684
CAS No.: 10605-10-4
M. Wt: 226.63 g/mol
InChI Key: ZYCHUMAPQYSZAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on the Utility of Phenolic Antimicrobials and Preservatives

The use of phenolic compounds as antimicrobial agents has a long history, dating back to the 19th century. Phenol (B47542) itself was first isolated in 1834, and by 1860, it was being used as a wound dressing. nih.gov Its application in antiseptic surgery by Joseph Lister marked a significant milestone in medicine. nih.gov Over time, it was discovered that substituting the phenol molecule could alter its efficacy and properties, leading to the development of a wide range of phenolic derivatives for use as antiseptics, disinfectants, and preservatives. nih.gov

Phenolic compounds exert their antimicrobial action through various mechanisms, primarily involving the disruption of the bacterial cell membrane. frontiersin.org This can lead to the degradation of the cytoplasmic membrane, damage to membrane proteins, and an increase in membrane permeability. frontiersin.org The effectiveness of a phenolic compound is often related to its chemical structure, including the number and position of hydroxyl groups and other substituents on the benzene (B151609) ring. nih.govmdpi.com

Throughout the 20th century, substituted phenols became common ingredients in numerous formulated products, including disinfectants for industrial and domestic use. nih.govfao.org Compounds like ortho-phenylphenol (the parent compound of 4-chloro-2-phenylphenol (B1594416) sodium salt) and its sodium salt were evaluated for post-harvest treatment of fruits and vegetables to prevent microbial spoilage during storage and transport. fao.org The broad-spectrum activity of phenolics against various bacteria and fungi has cemented their role as important preservatives and antimicrobial agents. nih.govfrontiersin.org

Phenolic CompoundHistorical or Common Application
Phenol Antiseptic surgery, general disinfectant nih.gov
Pyrogallol Antibacterial against microorganisms causing periodontitis nih.gov
Catechol Antimicrobial agent nih.gov
Eugenol (B1671780) Component of essential oils with antimicrobial properties frontiersin.org
Carvacrol Component of essential oils with antimicrobial properties frontiersin.org
Thymol (B1683141) Component of essential oils with antimicrobial properties frontiersin.org
o-Phenylphenol Disinfectant, agricultural fungicide, preservative in food packaging fao.orgnih.gov

Significance of 4-Chloro-2-phenylphenol Sodium Salt within the Biocidal Agent Landscape

This compound holds a place within the landscape of biocidal agents as a derivative of ortho-phenylphenol, a well-established disinfectant and fungicide. fao.orgnih.gov The addition of a chlorine atom to the phenylphenol structure modifies its chemical properties, creating a distinct compound within the family of halogenated phenolics. Its primary significance lies in its function as a disinfectant. wikipedia.org

The biocidal activity of phenolic compounds is often enhanced by the presence of halogen substituents. This structural modification can influence the compound's lipophilicity and its ability to interact with and disrupt microbial cell membranes. As the sodium salt, the compound is readily soluble in water, which is an advantageous property for its formulation into aqueous disinfectant solutions. chemicalbook.com The pH of a 2% aqueous solution of the related 2-hydroxybiphenyl sodium salt is reported to be between 11.1 and 12.2, indicating its alkaline nature in solution. chemicalbook.com

While ortho-phenylphenol and its sodium salt have a history of use in various applications, including as agricultural fungicides and disinfectants in the rubber industry, the specific applications of the chlorinated derivative are more specialized. nih.gov It is recognized as a chemical entity with its own unique identifiers and properties. chemicalbook.comepa.gov The compound is part of a larger group of halogenated phenols that continue to be relevant in settings requiring microbial control. chemsec.org

Physicochemical Properties of 4-Chloro-2-phenylphenol

PropertyDataReference
Molecular Formula C₁₂H₉ClO nih.gov
Molar Mass 204.65 g/mol nih.gov
IUPAC Name 4-chloro-2-phenylphenol nih.gov
CAS Number 607-12-5 nih.gov
Vapor Pressure 0.0000107 mmHg nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10605-10-4

Molecular Formula

C12H8ClNaO

Molecular Weight

226.63 g/mol

IUPAC Name

sodium;4-chloro-2-phenylphenolate

InChI

InChI=1S/C12H9ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1

InChI Key

ZYCHUMAPQYSZAQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)[O-].[Na+]

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 4 Chloro 2 Phenylphenol Sodium Salt

Methodologies for the Preparation of 4-Chloro-2-phenylphenol (B1594416) and its Sodium Salt

The synthesis of 4-chloro-2-phenylphenol and its corresponding sodium salt can be achieved through several chemical routes, primarily involving the chlorination of a precursor phenol (B47542) or the construction of the chlorinated biphenyl (B1667301) framework followed by functionalization.

Direct Chlorination and Phenol Derivatization Routes

A primary method for the synthesis of 4-chloro-2-phenylphenol involves the direct chlorination of 2-phenylphenol (B1666276). This electrophilic aromatic substitution reaction introduces a chlorine atom onto the phenol-bearing ring. The position of chlorination is directed by the activating hydroxyl group and the phenyl substituent.

Another approach involves the derivatization of other phenol compounds. For instance, processes have been developed for the preparation of 4-chloro-2-aminophenol from 2,5-dichloronitrobenzene. quickcompany.in This involves a nucleophilic aromatic substitution followed by reduction of the nitro group, which could then potentially be converted to the target phenol through a Sandmeyer-type reaction. While not a direct route to 4-chloro-2-phenylphenol, it illustrates the principle of building the molecule from functionalized benzene (B151609) rings.

The formation of the sodium salt is a straightforward acid-base reaction. Treating 4-chloro-2-phenylphenol, a weak acid, with a strong base like sodium hydroxide (B78521) results in the deprotonation of the phenolic hydroxyl group to form the sodium phenolate (B1203915) salt and water. quora.comtaylorandfrancis.com

Auto-condensation of Cyclohexanone with Subsequent Dehydrogenation and Chlorination

A foundational route to the 2-phenylphenol precursor involves the self-condensation of cyclohexanone. wikipedia.org This reaction, typically catalyzed by a strong acid or base, results in the formation of 2-(1-cyclohexenyl)cyclohexanone. google.comgoogle.com Subsequent dehydrogenation of this intermediate, often using a transition metal catalyst, yields 2-phenylphenol. wikipedia.orggoogle.com

Once 2-phenylphenol is synthesized, it can be chlorinated to produce 4-chloro-2-phenylphenol. The direct chlorination of phenol itself is a well-established industrial process, though it can lead to a mixture of chlorinated phenols, including o-chlorophenol, p-chlorophenol, 2,4-dichlorophenol (B122985), and 2,6-dichlorophenol. google.com Controlling the reaction conditions and catalysts is crucial to achieve selective chlorination at the desired position.

Reaction with Metallic Sodium for Phenolic Compound Formation

The reaction of phenols with metallic sodium is a classic method for the formation of sodium phenoxides. brainly.innagwa.com This reaction involves the displacement of the acidic hydrogen of the hydroxyl group by sodium, producing the sodium salt and hydrogen gas. brainly.innagwa.com While this method is effective, the use of sodium hydroxide is often preferred for converting phenols to their sodium salts due to milder reaction conditions. brainkart.com

An alternative synthetic strategy involves the reaction of dibenzofuran (B1670420) with metallic sodium in the presence of a complexing agent to produce 2-phenylphenol, which is obtained as its sodium salt. google.com This process offers a different pathway to the 2-phenylphenol precursor.

Chemical Speciation and Dissociation Dynamics in Aqueous Environments

The behavior of 4-chloro-2-phenylphenol sodium salt in aqueous solutions is governed by its properties as a salt of a weak acid. Its stability and the equilibrium between the salt and its conjugate acid are influenced by factors such as pH and the solvent system.

Investigation of pH-Dependent Equilibrium and Conjugate Acid Formation

In an aqueous solution, this compound, being a salt of a weak acid and a strong base, will dissociate into the 4-chloro-2-phenylphenoxide anion and the sodium cation. wikipedia.org The phenoxide ion will then establish an equilibrium with water, leading to the formation of its conjugate acid, 4-chloro-2-phenylphenol, and hydroxide ions. This equilibrium is highly dependent on the pH of the solution.

The acidity of the conjugate acid, 4-chloro-2-phenylphenol, is a key parameter. The dissociation constant (pKa) dictates the pH at which the concentrations of the phenoxide and the undissociated phenol are equal. For substituted phenols, the pKa value is influenced by the nature and position of the substituents on the aromatic ring. For example, the pKa of various substituted phenols, such as nitrophenols and dichlorophenols, has been studied in different solvent systems. nist.gov In general, electron-withdrawing groups like chlorine tend to increase the acidity (lower the pKa) of the phenol.

At a pH below the pKa of 4-chloro-2-phenylphenol, the equilibrium will favor the undissociated (protonated) form. Conversely, at a pH above the pKa, the anionic phenoxide form will predominate. The pH of an aqueous solution of a sodium phenolate is typically alkaline due to the hydrolysis of the phenoxide ion. nih.gov For instance, a 2% aqueous solution of 2-phenylphenol sodium salt has a pH between 11.1 and 12.2. chemicalbook.com

Analysis of the Salt's Stability in Varied Solvent Systems

The stability and solubility of this compound are dependent on the solvent system. As an ionic salt, it is generally soluble in polar solvents like water. The sodium salt of 2-phenylphenol is highly soluble in water. chemicalbook.com It is also soluble in acetone (B3395972) and methanol (B129727) but insoluble in oil. chemicalbook.com

The dissociation of the salt into its constituent ions is favored in polar solvents that can effectively solvate the cation and anion. wikipedia.org In less polar organic solvents, the salt may exist as ion pairs or larger aggregates. The stability of phenolate salts can also be influenced by the presence of other substances in the solvent. For instance, the solubility of sodium phenolate can be affected by the presence of other salts or organic compounds.

Analytical Methodologies for the Detection and Quantification of 4 Chloro 2 Phenylphenol Sodium Salt and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For phenolic compounds like 4-Chloro-2-phenylphenol (B1594416) sodium salt, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. redalyc.orgnih.gov

Method development for 4-Chloro-2-phenylphenol sodium salt typically involves optimizing several key parameters to achieve a good resolution, sharp peak shape, and a short analysis time. phcog.com The separation is generally performed on an octadecyl-silica (C18) column. phcog.comjcsp.org.pk The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, frequently with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure the phenolic compounds are in their protonated form, which improves peak shape and retention. redalyc.orgjcsp.org.pk

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) rings in the phenolic structure absorb UV light. oup.comnih.gov The detection wavelength is typically set around 280 nm for general phenolic compounds. jcsp.org.pkresearchgate.net A diode-array detector (DAD) can also be employed to obtain the full UV spectrum of the eluting peaks, aiding in compound identification. redalyc.orgresearchgate.net For instance, a method for the simultaneous determination of various phenols, including chlorophenols and phenylphenols, utilized pre-column derivatization followed by separation on a Cholester column and UV detection at 280 nm. scirp.org

ParameterTypical ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (Octadecyl-silica)Separates compounds based on hydrophobicity.
Mobile PhaseGradient or isocratic mixture of Acetonitrile/Methanol and acidified waterElutes the compounds from the column. Acidification improves peak shape.
DetectorUV-Vis or Diode Array Detector (DAD)Detects and quantifies the analyte based on UV absorbance.
Detection Wavelength~280 nmWavelength at which many phenolic compounds exhibit strong absorbance.
Table 1: Typical HPLC Parameters for Chlorinated Phenol (B47542) Analysis.

Gas Chromatography (GC) Applications for Phenolic Analytes

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. gcms.cz It is particularly suitable for volatile and semi-volatile organic compounds, including many phenolic derivatives. nih.gov For the analysis of less volatile phenols, a derivatization step is often necessary to increase their volatility and thermal stability. This can involve converting the polar hydroxyl group into a less polar ether or ester. nih.gov

The separation in GC is achieved using a capillary column, with common stationary phases being non-polar or mid-polar, such as those with a silarylene phase composition similar to 5% diphenyl/95% dimethyl polysiloxane. After separation, the analytes are detected by a suitable detector. A Flame Ionization Detector (FID) is commonly used for general organic compounds. For enhanced sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS), which provides structural information for definitive peak identification. gcms.cz The U.S. Environmental Protection Agency (EPA) has established standard methods, such as Method 8041, for the determination of phenols by gas chromatography, which can be adapted for related compounds. nih.gov

ParameterTypical ConditionPurpose
TechniqueGas Chromatography (GC)Separates volatile and semi-volatile compounds.
DerivatizationMay be required for non-volatile phenolsIncreases volatility and thermal stability of the analyte.
ColumnCapillary column (e.g., CP-Volamine, TG-5SilMS)Provides high-resolution separation of analytes.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID offers general detection; MS provides mass information for specific identification.
Table 2: General GC Conditions for Phenolic Analyte Analysis.

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative identification and separation of compounds. phytojournal.comslideshare.net For the analysis of phenolic compounds, TLC is typically performed on plates coated with a stationary phase like silica gel. ksu.edu.sa

The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, which is a solvent or a mixture of solvents. ksu.edu.sa The choice of the mobile phase is critical for achieving good separation. For phenols, mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate are often used. ksu.edu.sa

After the mobile phase has moved up the plate, the separated spots need to be visualized, as most phenolic compounds are colorless. ksu.edu.sa Common visualization methods include:

UV Light: Many phenolic compounds fluoresce or absorb UV light, allowing them to be seen under a UV lamp. ksu.edu.sa

Iodine Chamber: Placing the plate in a chamber with iodine vapor results in the iodine adsorbing onto the organic compound spots, making them visible as brown spots. ksu.edu.sa

Spraying Reagents: Specific chemical reagents, such as ferric chloride, can be sprayed onto the plate to react with the phenols and produce colored spots. phytojournal.com

The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ksu.edu.sa By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, one can tentatively identify the compound. ksu.edu.saacs.org

Spectroscopic and Colorimetric Determination Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. For the quantification of this compound, UV-Visible spectrophotometry and colorimetric reactions are particularly useful.

Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the spectrum. Phenolic compounds, due to their aromatic rings, exhibit characteristic UV absorbance. For example, the closely related 4-chlorophenol shows two main absorbance bands at approximately 225 nm and 280 nm. researchgate.netnist.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (usually the wavelength of maximum absorbance, λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution, its concentration can be determined from the calibration curve.

To enhance selectivity and sensitivity, particularly in complex samples, spectrophotometric methods can be combined with a prior extraction step or a derivatization reaction that shifts the absorbance to the visible region, reducing interference from other UV-absorbing compounds. researchgate.netnih.gov

Colorimetric Reaction Studies for Specific Detection

Colorimetric methods are a subset of spectrophotometric analysis where a chemical reaction is used to produce a colored product from a colorless analyte. The intensity of the color, which is proportional to the analyte's concentration, is then measured.

A classic and widely used colorimetric method for the determination of total phenols is the reaction with 4-aminoantipyrine (4-AAP). epa.govjournalirjpac.com In an alkaline medium (pH around 10) and in the presence of an oxidizing agent like potassium ferricyanide, 4-AAP reacts with phenols to form a colored antipyrine dye. epa.gov The resulting colored complex can then be quantified spectrophotometrically. This method is applicable for measuring phenolic materials at low concentrations, down to the µg/L level, especially when combined with a solvent extraction step to concentrate the colored product. epa.gov While this method is excellent for determining "total phenols," it is important to note that it may not react with all substituted phenols to the same extent and is not suitable for differentiating between different types of phenols. epa.gov

Compound Name
This compound
4-Chloro-2-phenylphenol
Acetonitrile
Methanol
Acetic acid
Phosphoric acid
4-chlorophenol
Hexane
Dichloromethane
Ethyl acetate
Iodine
Ferric chloride
4-aminoantipyrine
Potassium ferricyanide
Table 3: List of Compound Names Mentioned in the Article.

Electrochemical Sensor Development for Related Biphenyl (B1667301) Phenols and Chlorophenols

The detection of chlorophenols and biphenyl phenols is a significant area of research due to their classification as persistent organic pollutants that pose risks to both the environment and public health. utah.edu Electrochemical sensors have emerged as a practical and effective approach for the rapid, onsite, and real-time monitoring of these compounds. utah.edu The fundamental principle of these sensors involves a three-electrode system where a working electrode, modified with various active materials, acts as a transduction unit to convert electrochemical information into measurable electric signals. utah.edu

The development of these sensors focuses on enhancing sensitivity, selectivity, and stability. Various materials have been explored to modify working electrodes, including noble metals, carbon-based materials, metal-organic frameworks (MOFs), and biomaterials like enzymes. utah.edu For instance, gold electrodes modified with cobalt(II) or copper(II) tetrasulphonated phthalocyanine have been investigated for the oxidation of 4-chlorophenol, demonstrating that the sensor's electrochemical behavior is dependent on the molecular structure of the modifying thin film. core.ac.uk

Another novel approach involves the use of layered double hydroxides (LDH). A hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide (B78521) (CeNiCu-LDH@CC) has been developed for the simultaneous detection of 2,4-dichlorophenol (B122985) (2,4-DCP) and 3-chlorophenol (3-CP). rsc.org This sensor, created using a Ce/Ni metal-organic framework as a precursor, showed enhanced performance due to the doping with Cu(II), which improved conductivity. rsc.org The material's high electrochemically active surface area (9.68 cm²) and increased adsorption sites contribute to its high sensitivity and practical application potential in real sample tests. rsc.org

Biosensors, which incorporate biological recognition elements, offer high specificity. An example is a laccase-modified gold electrode for the detection of chlorophene. mdpi.com This approach provides an analytical alternative to traditional chromatographic techniques. mdpi.com Electrochemical techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed in these sensors because they effectively minimize the non-faradaic current, allowing for more accurate peak current measurements and the detection of trace levels of chlorophenols. utah.edu

Below is a table summarizing the performance of various electrochemical sensors developed for related phenolic compounds.

Sensor TypeTarget Analyte(s)Linear Range (μM)Detection Limit (μM)Source
CeNiCu-LDH@CC2,4-Dichlorophenol1 - 1000.197 rsc.org
CeNiCu-LDH@CC3-Chlorophenol1 - 1000.286 rsc.org
MWCNT and AuNP composite-modified GCEBisphenol A0.01 - 0.70.004 mdpi.com
Laccase Modified Gold ElectrodeChlorophene2 - 10 mg L⁻¹Not Specified mdpi.com

Multi-Residue Analytical Techniques for Complex Matrices

Analyzing for this compound and its derivatives in complex matrices such as food, water, and environmental sediments presents significant challenges. These matrices contain numerous interfering compounds that can affect the accuracy and sensitivity of analytical methods. Consequently, multi-residue analytical techniques, which can simultaneously screen for and quantify a wide range of compounds, are essential. hpst.czlcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for multi-residue analysis due to its high sensitivity and selectivity. researchgate.net This method has been successfully applied to the determination of over 250 pesticides and their metabolites in difficult food matrices like black tea. hpst.cz To mitigate matrix effects, which can suppress or enhance the ionization of target analytes, extensive dilution of sample extracts is a common strategy. The high sensitivity of modern LC-MS/MS systems allows for accurate quantification even in highly diluted samples. hpst.cz

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile compounds like phenols and chlorophenols. researchgate.netthermofisher.com US EPA Method 528, for example, utilizes GC/MS for the determination of phenols in drinking water. thermofisher.com The analytical procedure for complex samples typically involves several stages, including extraction, cleanup, and finally, quantitative analysis. researchgate.net For bottom sediments, this can involve ultrasonic extraction with a solvent like dichloromethane, followed by acid-basic extraction to separate acidic compounds like phenols before GC-MS analysis. researchgate.net

Effective sample preparation is a critical step for successful multi-residue analysis in complex matrices. researchgate.net Techniques like solid-phase extraction (SPE) are used to concentrate phenols from water samples, enabling detection at the ng/L level. researchgate.net For food matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method that simplifies the extraction and cleanup process for a large number of pesticides. lcms.cz

The table below details several multi-residue methods used for the analysis of related compounds in various complex matrices.

Analytical TechniqueMatrixTarget AnalytesKey FeaturesSource
UHPLC/MS/MSBlack Tea>250 pesticidesDilution of extracts to control matrix effects; dynamic Multiple Reaction Monitoring (dMRM). hpst.cz
GC-MSBottom SedimentsPhenols, alkylphenols, chlorophenolsUltrasonic extraction followed by acid-basic extraction cleanup. researchgate.net
HPLC with Electrochemical DetectionSeawater and SedimentsPhenolic compoundsSolid-phase extraction for analyte pre-concentration; provides selectivity and sensitivity. researchgate.net
HPLC-DADCulture MediumBiphenyl, 2-phenylphenol (B1666276), 2,3-dihydroxybiphenylSimple sample preparation; isocratic run conditions for simultaneous analysis. scielo.br
GC/MSDrinking WaterPhenols and chlorinated phenolsConforms to US EPA Method 528; splitless injection mode. thermofisher.com

Environmental Behavior and Biogeochemical Cycling of 4 Chloro 2 Phenylphenol and Its Derivatives

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4-chloro-2-phenylphenol (B1594416), the primary abiotic pathways considered are phototransformation and hydrolysis. These processes are highly dependent on environmental conditions such as pH, temperature, and the presence of sunlight.

The molecular structure of 4-chloro-2-phenylphenol, containing aromatic rings and a hydroxyl group, suggests a susceptibility to direct photolysis by absorbing ultraviolet radiation. Furthermore, indirect photolysis, mediated by reactive species in the environment like hydroxyl radicals, is also a likely degradation pathway in both aquatic and atmospheric systems. For instance, the presence of substances like nitrate (B79036) and dissolved organic matter in natural waters can accelerate the photodegradation of phenolic compounds.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is significantly influenced by pH. Regulatory guidelines for chemical safety often require hydrolysis rate measurements at pH values of 4, 7, and 9 to simulate various environmental conditions. nih.gov

The carbon-chlorine (C-Cl) bond on an aromatic ring, such as in 4-chloro-2-phenylphenol, is generally stable and resistant to hydrolysis under typical environmental pH and temperature ranges. Studies on other chlorinated aromatic compounds confirm that cleavage of this bond by water is a very slow process. While industrial processes can achieve hydrolysis of such bonds, they require extreme conditions like high temperatures (140-150°C) and highly alkaline or acidic solutions, which are not representative of the natural environment. Therefore, it is predicted that 4-chloro-2-phenylphenol is hydrolytically stable, and hydrolysis is not a significant abiotic degradation pathway in the environment, contributing to its potential persistence in the absence of light or microbial activity.

Biotic Degradation Processes by Environmental Microbial Communities

The primary mechanism for the breakdown of persistent organic pollutants in the environment is often through the metabolic activity of microorganisms. The biodegradability of 4-chloro-2-phenylphenol is dependent on the presence of microbial communities with the necessary enzymatic capabilities.

Ready biodegradability tests, such as those described in the OECD 301 guidelines, are stringent screening methods used to determine if a chemical can be expected to undergo rapid and ultimate degradation in the environment. oecd.org These tests typically last 28 days and measure degradation through parameters like oxygen consumption or carbon dioxide evolution. oecd.orgaropha.com For a substance to be classified as "readily biodegradable," it must reach a degradation threshold of 60-70% within a 10-day window during the 28-day test period. oecd.org

While specific ready biodegradability test results for 4-chloro-2-phenylphenol under OECD 301 guidelines were not found in the available literature, data for the structurally similar compound 4-chloro-2-methylphenol (B52076) indicate that it is considered readily biodegradable. oecd.org The sodium salt of the parent compound, 2-phenylphenol (B1666276), is also known to be readily biodegradable. This suggests that compounds with a similar chlorophenolic structure can be mineralized by common environmental microorganisms.

Table 1: Overview of OECD 301 Ready Biodegradability Test Methods

Test GuidelineMethod NamePrinciplePass Level (in 10-day window)Suitable For
OECD 301 A DOC Die-AwayMeasures removal of Dissolved Organic Carbon (DOC).≥ 70%Soluble, non-volatile substances.
OECD 301 B CO₂ EvolutionMeasures CO₂ produced from mineralization.≥ 60%Soluble, poorly soluble, and non-volatile substances. aropha.com
OECD 301 C MITI (I)Measures oxygen consumption in a closed respirometer.≥ 60%Soluble, non-volatile substances.
OECD 301 D Closed BottleMeasures depletion of dissolved oxygen in a sealed bottle.≥ 60%Soluble, non-volatile substances. aropha.com
OECD 301 E Modified OECD ScreeningMeasures removal of Dissolved Organic Carbon (DOC).≥ 70%Soluble, non-volatile substances.
OECD 301 F Manometric RespirometryMeasures oxygen consumption in a closed respirometer with a larger headspace.≥ 60%Soluble, poorly soluble, and volatile substances. aropha.comnih.gov

This table summarizes key aspects of the OECD 301 test series for ready biodegradability.

Microbial communities can adapt to the presence of toxic compounds like halogenated phenols through various mechanisms. This adaptation can involve the induction of specific catabolic enzymes and the selection of microbial strains capable of utilizing the compound as a source of carbon and energy.

The degradation of chlorophenols often begins with the enzymatic removal of the chlorine atom (dehalogenation) or the addition of hydroxyl groups to the aromatic ring. For example, the bacterium Burkholderia sp. RKJ 800 has been shown to degrade 4-chloro-2-aminophenol by first converting it to 4-chlorocatechol, which is then further broken down. This process involves enzymes such as deaminase and dioxygenase.

Acclimated sludge has demonstrated a greater capacity for degrading chlorophenols compared to unacclimated sludge. Studies have shown that sludge acclimated to a specific chlorophenol isomer can develop the ability to degrade other isomers as well, indicating the development of versatile enzymatic systems. This suggests that in environments with a history of contamination by halogenated phenols, microbial communities are more likely to be adapted for their degradation.

The degradation kinetics of halogenated phenols differ significantly under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, as these environments select for different microbial populations and metabolic pathways.

Aerobic Degradation: In the presence of oxygen, bacteria typically degrade chlorophenols through an oxidative pathway. The process usually starts with the hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes. For many chlorinated phenols, this is a relatively rapid process once the appropriate microbial consortia are established.

Anaerobic Degradation: Under anaerobic conditions, the primary initial step is often reductive dechlorination. In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This step is crucial because the resulting dechlorinated phenol (B47542) is generally less toxic and more amenable to subsequent degradation. While reductive dechlorination can be a slower process compared to aerobic degradation, it is vital for the complete mineralization of highly chlorinated compounds. In some cases, a sequential anaerobic-aerobic process is most effective, where the initial anaerobic stage removes the chlorine atoms, and the subsequent aerobic stage rapidly breaks down the resulting phenolic structure. Studies on various chlorophenol isomers in anaerobic sludge have shown that the position of the chlorine atom affects the degradation rate, with ortho-substituted chlorines often being removed more readily than those in meta or para positions.

Table 2: Comparison of Aerobic and Anaerobic Degradation of Halogenated Phenols

FeatureAerobic DegradationAnaerobic Degradation
Primary Initial Step Hydroxylation and ring cleavageReductive dechlorination
Oxygen Requirement Requires oxygenOccurs in the absence of oxygen
Key Enzymes Monooxygenases, DioxygenasesReductive dehalogenases
Typical Intermediates (Chloro)catechols, muconic acidsDechlorinated phenols
Relative Rate Often faster for less chlorinated phenolsCan be slower, especially the initial dechlorination step
Environmental Niche Surface waters, upper soil layersSediments, water-logged soils, anaerobic digesters

This table provides a comparative overview of the key characteristics of aerobic and anaerobic degradation pathways for halogenated phenolic compounds.

Environmental Distribution and Partitioning Characteristics

The environmental distribution of a chemical is largely governed by its physical and chemical properties, particularly its partitioning behavior between water, soil, and air. For 4-chloro-2-phenylphenol and its sodium salt, the key processes determining its fate in the environment are adsorption to soil and sediment and its mobility in aquatic and terrestrial systems. The sodium salt of 4-chloro-2-phenylphenol is expected to dissociate in the environment, and the environmental behavior will be primarily dictated by the properties of the 4-chloro-2-phenylphenol molecule.

The tendency of an organic compound to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater propensity for the chemical to bind to organic matter in soil and sediment, reducing its concentration in the aqueous phase and limiting its mobility.

The table below presents the reported Koc values for 2-phenylphenol, which provide an estimate for the adsorption behavior of 4-chloro-2-phenylphenol.

CompoundLog KocKoc (L/kg)Adsorption Potential
2-Phenylphenol2.4 - 2.6252 - 393Moderate

Data for 2-phenylphenol used as a surrogate for 4-chloro-2-phenylphenol.

The environmental mobility of a chemical describes its potential to move through different environmental compartments. For a compound like 4-chloro-2-phenylphenol, its mobility in soil and aquatic systems is a key factor in determining its potential to leach into groundwater or be transported in surface waters.

The mobility of organic compounds in soil is inversely related to their adsorption coefficient (Koc). chemsafetypro.com Compounds with low Koc values are weakly adsorbed and therefore highly mobile, whereas compounds with high Koc values are strongly adsorbed and have low mobility. The moderate Koc values estimated for 4-chloro-2-phenylphenol (based on 2-phenylphenol data) suggest that it will have medium mobility in soil. industrialchemicals.gov.au This implies that while a significant portion of the compound may be retained in the upper soil layers, there is a potential for some leaching to deeper soil horizons and eventually to groundwater, particularly in soils with low organic matter content.

In aquatic systems, the partitioning behavior of 4-chloro-2-phenylphenol will influence its distribution between the water column and suspended or bottom sediments. Its moderate lipophilicity, as indicated by a log Kow of 3.18 for 2-phenylphenol, suggests that it will partition to some extent to organic matter in sediments. industrialchemicals.gov.au However, a considerable fraction will remain dissolved in the water column, where it can be transported with water currents.

The following table provides a qualitative assessment of the environmental mobility of 4-chloro-2-phenylphenol based on its estimated partitioning characteristics.

Environmental CompartmentMobility AssessmentRationale
SoilMediumBased on estimated Koc values (252-393 L/kg), indicating moderate adsorption and a potential for leaching. industrialchemicals.gov.au
Aquatic SystemsMediumModerate partitioning to sediment, with a significant fraction remaining in the water column available for transport.

Research on the Efficacy of 4 Chloro 2 Phenylphenol Sodium Salt in Industrial and Agricultural Preservation Systems

Investigations into Post-Harvest Fungal and Bacterial Control in Agricultural Commodities

Applications in Citrus Fruit and Other Perishable Produce Preservation

4-Chloro-2-phenylphenol (B1594416) sodium salt, also known as sodium o-phenylphenate (SOPP), has been a key component in post-harvest disease control for citrus fruits and other produce for over four decades. nih.govacs.org Its primary application is to combat fungal and bacterial growth that leads to spoilage during storage and transportation. atamanchemicals.comfao.org The compound is effective against a range of post-harvest diseases, including blue, gray, and green molds, as well as stem-end rot. epa.gov

The application typically involves treating the produce with a solution of the salt. For citrus fruits, this can be done through a spray, flood, or dip method, followed by a fresh water rinse. epa.gov It is also incorporated into wax formulations applied to citrus fruits and used for disinfecting seed boxes. atamanchemicals.comnih.gov Research has demonstrated its efficacy in minimizing rot in not only citrus but also pears, pineapples, peaches, tomatoes, and cucumbers. atamanchemicals.comhaz-map.com

Studies on various citrus fruits like Navel oranges, grapefruit, and lemons have shown that when SOPP is applied through foamer washes and in shipping wax, the residues of its primary metabolite, o-phenylphenol (OPP), remain below the established tolerance levels. nih.govacs.org The effectiveness of SOPP waxes is linked to the persistence of OPP on the fruit's peel, where it remains localized and does not readily volatilize, providing lasting protection. researchgate.net In pears, SOPP treatments are used to control post-harvest bacterial and fungal decay. epa.gov

Efficacy of 4-Chloro-2-phenylphenol Sodium Salt on Perishable Produce

ProduceTarget Pathogens/IssuesCommon Application MethodReference
Citrus Fruits (Oranges, Lemons, Grapefruit)Blue, gray, green molds, stem-end rot, citrus cankerSpray, flood, dip, wax coating atamanchemicals.comepa.gov
PearsBacterial and fungal decay rotsSpray, flood, dip epa.gov
Pineapples, Peaches, Tomatoes, CucumbersGeneral mold prevention and freshness preservationTreatment to minimize rotting atamanchemicals.com

Studies on the Transformation of Residues in Treated Plant Tissues

When this compound (SOPP) is used on agricultural products, it undergoes transformation, leading to residues in the plant tissues. The primary metabolite identified is o-phenylphenol (OPP). nih.govacs.org A minor metabolite, phenylhydroquinone (B131500) (PHQ), has also been identified. nih.govacs.org

In citrus fruits, studies have shown that the majority of the residue remains localized in the peel. researchgate.net Research on oranges treated with radiolabelled SOPP found that after 12 weeks of storage, 95% of the total radioactive residue was in the peel, with 89% being OPP and 4% as PHQ. fao.org There was minimal translocation of the residue into the pulp, where less than 0.5% of the total radioactive residue was detected. fao.org The concentration of OPP residues in the peel of treated fruits remains relatively stable during storage. acs.orgresearchgate.net However, PHQ residues in the whole fruit have been observed to increase with longer storage times. nih.govacs.org

The situation is different in pears, where a more significant translocation of residues into the pulp occurs over time. fao.org After treatment, the radioactivity in the pulp increased from 0.05% of the total radioactive residue at 2 hours to 28% at 24 weeks. fao.org The metabolism of OPP in both oranges and pears involves the formation of water-soluble conjugates, such as glucose conjugates of OPP. fao.org

Residue Transformation in Treated Citrus and Pears

CommodityPrimary ResidueMinor ResidueResidue Location & TranslocationReference
Citrus Fruitso-Phenylphenol (OPP)Phenylhydroquinone (PHQ)Primarily localized in the peel with minimal translocation to the pulp. fao.orgresearchgate.net
Pearso-Phenylphenol (OPP)Phenylhydroquinone (PHQ)Significant translocation from peel to pulp over time. fao.org

Efficacy Assessments in Industrial Material Preservation

Antimicrobial Activity in Paints, Coatings, and Adhesives

This compound is utilized as a preservative to protect various industrial materials from microbial degradation. nih.gov Its broad-spectrum antimicrobial properties make it effective in water-based products like paints and coatings, where it prevents spoilage and maintains product integrity. researchgate.net The compound's efficacy extends to adhesives, glues, and cement mixtures, where it acts as a bacteriostat and fungicide. atamanchemicals.comnih.gov

Recent research has explored incorporating the active form, 2-phenylphenol (B1666276), into sol-gel coatings to create antimicrobial surfaces. nih.gov These functionalized coatings have demonstrated antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as virucidal activity. nih.gov The antimicrobial action is achieved by having the active biocide groups exposed on the surface of the coating matrix. nih.gov The use of this compound helps in preserving the physical and chemical properties of materials like automotive polishes, ceramic glazes, and inks by inhibiting microbial growth. nih.gov

Control of Microbial Fouling in Industrial Process Waters (e.g., Cooling Systems, Paper Mills, Petroleum Production)

Industrial water systems, such as cooling towers, paper mills, and petroleum production facilities, are susceptible to microbial fouling, which can lead to operational inefficiencies, corrosion, and equipment damage. youtube.comeeer.org this compound is used as a biocide to control the growth of bacteria, fungi, and algae in these systems. haz-map.com

In cooling water systems, the accumulation of microorganisms forms biofilms on surfaces, which can impair heat exchange efficiency and promote the growth of harmful pathogens. youtube.comwatertechonline.com Biocides like this compound are part of chemical treatment programs designed to inhibit biofilm formation and inactivate microorganisms in the water. eeer.org Similarly, in the pulp and paper industry, it is used as a preservative in paper slurries to prevent microbial degradation of the product. nih.gov It is also registered for use as a microbiostat in metalworking fluids. nih.gov The effectiveness of such biocides is crucial for maintaining the performance and longevity of industrial equipment. watertechonline.com

Preservation of Textiles, Timber, and Related Materials

The fungicidal and bactericidal properties of this compound are applied to the preservation of various materials, including textiles, timber, and leather. atamanchemicals.comnih.gov It acts as a preservative, protecting these organic materials from decay and microbial damage. researchgate.net

In the textile industry, it is used to prevent mildew and bacterial growth on fibers and fabrics. atamanchemicals.comnih.gov For timber preservation, it serves as a fungicide, often applied to control issues like apple canker in dormant trees and for general wood protection. nih.govresearchgate.net Its application extends to the leather tanning and processing industry, where it helps to prevent microbial spoilage of the hides. nih.gov The compound's ability to inhibit a broad spectrum of microorganisms makes it a versatile preservative for a range of material applications. atamanchemicals.com

Industrial Preservation Applications

Application AreaSpecific UseFunctionReference
Paints, Coatings, AdhesivesIn-can preservative for paints, coatings, glues, cement mixturesAntimicrobial, prevents spoilage nih.govresearchgate.net
Industrial Process WatersBiocide in cooling towers, paper mills, metalworking fluidsControls microbial fouling, biofilm, and corrosion haz-map.comnih.gov
Textiles, Timber, LeatherPreservative for textiles, wood, and leatherFungicide, bactericide atamanchemicals.comnih.gov

Insufficient Data Available for "this compound" in Synergistic Biocidal Research

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a significant lack of available data specifically concerning the development and characterization of synergistic biocidal formulations containing This compound . The initial research strategy aimed to uncover detailed findings on its efficacy in industrial and agricultural preservation systems, with a focus on synergistic interactions with other biocidal agents.

Despite targeted searches for this specific compound, the existing body of scientific research does not provide the necessary information to construct a thorough and informative article as per the requested outline. The search for data on the synergistic effects, including quantitative measures such as the Fractional Inhibitory Concentration (FIC) index, for formulations containing this compound did not yield any specific results.

While research exists for related phenolic compounds, such as 2-phenylphenol and its sodium salt, as well as other chlorinated phenols, these are chemically distinct from this compound. Adhering to the strict requirement to focus solely on the specified compound, this related but separate information cannot be used as a substitute.

Therefore, it is not possible to generate the requested article on the "," specifically section "6.3. Development and Characterization of Synergistic Biocidal Formulations," due to the absence of dedicated scientific studies and published data on this particular chemical compound.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the solubility and stability of 4-chloro-2-phenylphenol sodium salt in aqueous systems?

  • Methodological Answer : Solubility should be measured across pH 4–9 using buffered solutions, as the sodium salt dissociates into 2-phenylphenol (free acid) in this range . Stability assays (e.g., HPLC or UV-Vis spectroscopy) under varying temperatures and ionic strengths are critical. Note that higher water solubility (~10–15% sodium salt vs. free acid) may influence experimental reproducibility .

Q. What analytical techniques are recommended for distinguishing this compound from its structural isomers (e.g., 6-chloro derivatives)?

  • Methodological Answer : Use reverse-phase HPLC coupled with mass spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation) to resolve positional isomers. Reference standards are essential due to the common co-occurrence of 6-chloro-2-phenylphenol (10–15% impurity in commercial samples) .

Q. How should synthesis protocols be optimized to minimize impurities in this compound?

  • Methodological Answer : Synthesize via controlled ring chlorination of o-phenylphenol, followed by sodium hydroxide neutralization. Monitor reaction conditions (temperature, chlorinating agent stoichiometry) using TLC or inline FTIR to reduce 6-chloro isomer formation .

Advanced Research Questions

Q. What are the implications of pH-dependent dissociation for environmental fate studies of this compound?

  • Methodological Answer : In environmental matrices (water, soil), the sodium salt rapidly dissociates into 2-phenylphenol, which dominates at pH 4–8. Model partitioning coefficients (e.g., log Kow) for the free acid, not the salt, should guide ecotoxicity assays. Field studies must account for pH gradients to predict bioavailability .

Q. How can researchers address conflicting data on the antimicrobial efficacy of this compound in emulsion-based formulations?

  • Methodological Answer : Replicate historical protocols (e.g., emulsifier type, oil-to-water ratio) from studies like Hilliard (1953), which reported variable efficacy in oil emulsions. Validate using modern broth microdilution assays (CLSI guidelines) and compare free acid vs. salt activity at equivalent molar concentrations .

Q. What strategies mitigate analytical interference from co-formulated chlorophenols in disinfectant formulations?

  • Methodological Answer : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate 4-chloro-2-phenylphenol. Quantify via GC-ECD or HPLC-PDA, using deuterated internal standards (e.g., d5-2-phenylphenol) to correct matrix effects .

Q. How should environmental risk assessments address data gaps in sediment and soil monitoring for this compound?

  • Methodological Answer : Apply probabilistic modeling (e.g., Monte Carlo simulations) using worst-case assumptions for persistence (DT50) and bioaccumulation. Prioritize regions with high agrochemical use for targeted LC-MS/MS sediment analysis, as current risk profiles lack empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.